(9Z,11Z,13Z)-Cyclonona[ef]heptalene
Description
(9Z,11Z,13Z)-Cyclonona[ef]heptalene is a hypothetical or less-studied cyclic polyene characterized by a nine-membered carbon ring system with three conjugated double bonds in the Z (cis) configuration at positions 9, 11, and 12. The compound’s structure suggests significant ring strain due to the non-planar geometry of medium-sized rings, combined with electronic delocalization from the conjugated triene system. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural features align with known cyclic and polyunsaturated systems, such as fatty acid derivatives and heterocycles .
Properties
CAS No. |
33349-27-8 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
tricyclo[9.6.1.06,18]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene |
InChI |
InChI=1S/C18H14/c1-2-4-10-16-12-6-8-14-17-13-7-5-11-15(9-3-1)18(16)17/h1-14H |
InChI Key |
VCMJMBOFHXCMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC2=CC=CC=C3C2=C(C=C1)C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (9Z,11Z,13Z)-Cyclonona[ef]heptalene involves several steps, including the formation of the heptalene core. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of heptalene derivatives often requires the use of strong bases and high temperatures to facilitate the cyclization process . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
(9Z,11Z,13Z)-Cyclonona[ef]heptalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
(9Z,11Z,13Z)-Cyclonona[ef]heptalene has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons. In biology, its derivatives have been studied for their potential biological activities, including anticancer properties . In the field of materials science, this compound and its derivatives are investigated for their optoelectronic properties, making them potential candidates for use in organic electronic devices .
Mechanism of Action
The mechanism of action of (9Z,11Z,13Z)-Cyclonona[ef]heptalene involves its interaction with various molecular targets and pathways. For instance, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the upregulation of specific genes and proteins . Additionally, its optoelectronic properties are influenced by its unique π-conjugated system, which affects its electronic structure and behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Polyenes and Fatty Acid Derivatives
Arachidonic Acid (20:4 (5Z,8Z,11Z,14Z))
- Structure : A 20-carbon fatty acid with four conjugated Z-configured double bonds.
- Comparison: Unlike (9Z,11Z,13Z)-Cyclonona[ef]heptalene, arachidonic acid is a linear molecule, but its conjugated double bonds contribute to membrane fluidity and signaling roles.
Microalgae-Derived Cyclopropane Fatty Acids (e.g., 8-(2-octylcyclopropyl)octadecanoate)
- Structure : Cyclopropane rings fused to fatty acid chains.
- Comparison: Cyclopropane rings introduce torsional strain, similar to the nine-membered ring in Cyclonona[ef]heptalene. However, the latter’s conjugated triene system could enable unique photochemical or thermal behaviors absent in saturated cyclopropane systems .
Heterocyclic Compounds
(7R,9R)-7-Ethoxycarbonyl-9-methyl-1,4-dithia-8-azaspiro[5.4]decane (10a)
- Structure : A spirocyclic compound combining a five-membered dithia ring and a four-membered azaspiro system.
- Comparison: While structurally distinct, the synthesis of such heterocycles (e.g., using BF3·Et2O and Raney nickel ) highlights methodologies that could apply to Cyclonona[ef]heptalene, such as ring-closing metathesis or stereoselective cyclization.
Structural and Functional Data Table
Research Implications and Gaps
The absence of direct experimental data for this compound underscores the need for targeted synthesis and characterization. Potential research directions include:
- Synthesis : Adapting methods from (e.g., Hoveyda-Grubbs catalysts for ring-closing metathesis) or (stereoselective cyclization).
- Stability Studies : Investigating ring strain and conjugation effects via computational modeling or spectroscopic analysis.
- Applications : Exploring its utility in materials science (e.g., conductive polymers) or catalysis, leveraging its conjugated system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
